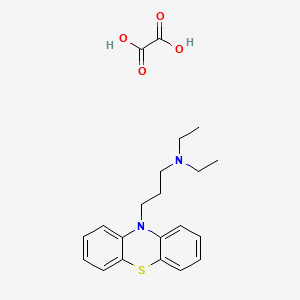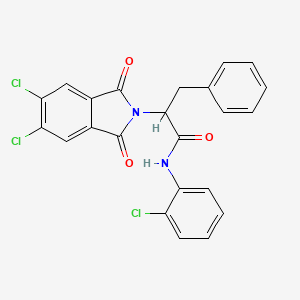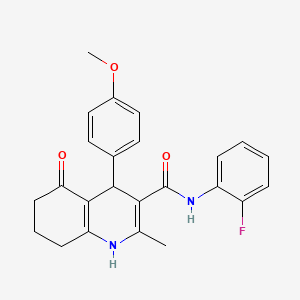
N,N-diethyl-3-(10H-phenothiazin-10-yl)-1-propanamine oxalate
説明
N,N-diethyl-3-(10H-phenothiazin-10-yl)-1-propanamine oxalate, commonly known as methylene blue, is a synthetic compound that has been used for various scientific research applications. It is a basic dye that has been used in microscopy, histology, and bacteriology. Methylene blue has also been used as a medication for the treatment of methemoglobinemia, a condition in which the blood cannot carry oxygen effectively.
作用機序
Methylene blue acts as a redox agent, transferring electrons between molecules. It also inhibits the activity of nitric oxide synthase, an enzyme that produces nitric oxide. Methylene blue also increases the production of ATP, the energy currency of cells.
Biochemical and physiological effects:
Methylene blue has been shown to have various biochemical and physiological effects, including:
1. Antioxidant: Methylene blue acts as an antioxidant, protecting cells from oxidative stress.
2. Neuroprotective: Methylene blue has been shown to have neuroprotective effects, protecting neurons from damage.
3. Anti-inflammatory: Methylene blue has been shown to have anti-inflammatory effects, reducing inflammation in the body.
実験室実験の利点と制限
Methylene blue has several advantages for lab experiments, including:
1. High solubility: Methylene blue is highly soluble in water, making it easy to use in experiments.
2. Low toxicity: Methylene blue is relatively non-toxic, making it safe for use in experiments.
3. Versatility: Methylene blue can be used in various experiments, including microscopy, histology, and photodynamic therapy.
However, there are also limitations to the use of methylene blue in lab experiments, including:
1. Photobleaching: Methylene blue is susceptible to photobleaching, meaning that it can lose its color and effectiveness when exposed to light.
2. Interference: Methylene blue can interfere with the activity of other molecules in experiments.
3. Specificity: Methylene blue may not be specific to certain molecules or cells, making it less useful in certain experiments.
将来の方向性
There are several future directions for the use of methylene blue in scientific research, including:
1. Development of new photodynamic therapy techniques: Methylene blue could be used in the development of new photodynamic therapy techniques for the treatment of cancer and other diseases.
2. Neurodegenerative diseases: Methylene blue could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial properties: Methylene blue could be used in the development of new antimicrobial agents to combat antibiotic-resistant bacteria.
4. Redox signaling: Methylene blue could be used in the study of redox signaling, a process by which cells communicate with each other using electrons.
Conclusion:
In conclusion, methylene blue is a synthetic compound that has been used in various scientific research applications. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Methylene blue has the potential to be used in the development of new therapies for cancer, neurodegenerative diseases, and antimicrobial agents.
科学的研究の応用
Methylene blue has been used in various scientific research applications, including:
1. Fluorescent staining: Methylene blue has been used as a fluorescent stain for the detection of DNA and RNA in cells.
2. Microscopy: Methylene blue has been used in microscopy to visualize bacteria and other microorganisms.
3. Histology: Methylene blue has been used in histology to stain tissues for microscopic examination.
4. Photodynamic therapy: Methylene blue has been used in photodynamic therapy to treat cancer and other diseases.
特性
IUPAC Name |
N,N-diethyl-3-phenothiazin-10-ylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S.C2H2O4/c1-3-20(4-2)14-9-15-21-16-10-5-7-12-18(16)22-19-13-8-6-11-17(19)21;3-1(4)2(5)6/h5-8,10-13H,3-4,9,14-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLOCQGLLKADDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-phenothiazin-10-ylpropan-1-amine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B3941903.png)

![1-(diethylamino)-3-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3941926.png)
![4,5-dimethoxy-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3941943.png)
![2-[5-(butoxymethyl)-2-oxotetrahydro-3-furanyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B3941949.png)

![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3941967.png)
![N-(3-chloro-4-methylphenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3941973.png)



![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(1-phenylethyl)pentanamide](/img/structure/B3942005.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942009.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3942014.png)